3-Amino-3-(3-methylcyclohexyl)propanamide
Description
Significance and Context in Contemporary Organic Chemistry Research
The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the vital peptide bonds that link amino acids into proteins. google.com Consequently, molecules containing this group, including substituted propanamides, are of profound interest to researchers. google.comvietnamjournal.ru The versatility of the amide bond allows for the construction of complex molecular architectures with diverse chemical properties and biological activities. vietnamjournal.ru
In modern organic chemistry, significant research efforts are directed towards the development of novel synthetic methodologies for the efficient and stereoselective preparation of substituted amides. vietnamjournal.ru The ability to precisely control the three-dimensional arrangement of atoms is crucial, as the biological function of a molecule is often intrinsically linked to its stereochemistry.
A key area of investigation for this class of compounds is in the field of medicinal chemistry, where they serve as scaffolds for the design of therapeutic agents. nih.gov Specifically, β-amino amides, a subclass to which 3-Amino-3-(3-methylcyclohexyl)propanamide belongs, are recognized as important structural motifs in the development of enzyme inhibitors. nih.gov
Overview of Structurally Related Amide Derivatives in Academic Investigations
The academic pursuit of novel therapeutic agents has led to the extensive investigation of a wide array of amide derivatives structurally related to this compound. A prominent research focus has been on their application as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov DPP-4 is an enzyme involved in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. nih.govgoogle.com
Numerous studies have explored the synthesis and biological evaluation of various β-amino amides, examining how different substituents on the amide structure influence their potency and selectivity as DPP-4 inhibitors. nih.gov These investigations are crucial for understanding the structure-activity relationships (SAR), which dictate how the chemical structure of a molecule correlates with its biological activity.
For instance, research has shown that the incorporation of cyclic structures, such as the cyclohexyl group present in this compound, can be a key factor in the design of potent enzyme inhibitors. These cyclic moieties can influence the molecule's conformation and its interaction with the active site of the target enzyme.
Furthermore, the development of covalent adaptable networks (CANs) based on β-amino amides highlights their utility in materials science. These materials possess dynamic covalent bonds that allow them to be reprocessed and recycled, offering advantages in sustainability. The inherent stability of the amide bond contributes to the desirable properties of these advanced polymers.
The table below provides a summary of key structurally related amide derivatives and their primary areas of academic investigation.
| Compound Class/Derivative | Primary Area of Academic Investigation | Key Research Findings |
| β-Amino Amides | Dipeptidyl Peptidase-4 (DPP-4) Inhibition | Identified as potent and selective inhibitors for the treatment of type 2 diabetes. Structure-activity relationship studies guide the design of new drug candidates. |
| Piperazine-containing β-Amino Amides | DPP-4 Inhibition | Several series have been synthesized and evaluated, leading to the identification of compounds with potential for further development. nih.gov |
| Propanamide Derivatives | Selective Androgen Receptor Degraders (SARDs) | Investigated for the treatment of prostate cancer, with some derivatives showing efficacy in enzalutamide-resistant models. |
| β-Amino Amide-based Polymers | Covalent Adaptable Networks (CANs) | Explored for the creation of recyclable and self-healing materials due to the dynamic nature of the β-amino amide linkage. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-amino-3-(3-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |
InChI Key |
UPLLTYOOPKHZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 3 3 Methylcyclohexyl Propanamide and Analogues
Stereoselective Synthesis Approaches for Chiral Centers
The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Therefore, controlling the stereochemistry at the C3 position (the β-carbon bearing the amino group) of 3-Amino-3-(3-methylcyclohexyl)propanamide is of paramount importance. The compound possesses two potential chiral centers on the cyclohexyl ring in addition to the one on the propanamide chain, making stereocontrol a significant challenge.
Several strategies are employed for the enantioselective synthesis of β-amino acids and their derivatives. wustl.edu One prominent method is the use of copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This approach can establish the β-stereocenter with high enantioselectivity by employing a chiral ligand that reverses the typical regioselectivity of hydrocupration, directing the copper to the β-position for subsequent reaction with an electrophilic aminating agent. nih.gov
Another powerful technique involves the kinetic resolution of racemic intermediates. For instance, bifunctional organocatalysts can facilitate the alcoholysis of racemic precursors like N-carbalkoxy-3-substituted isoxazolidin-5-ones, allowing for the separation of enantiomers. wustl.edu The enantioenriched product can then be converted to the desired N-protected β-amino acid. wustl.edu Additionally, enzymatic resolutions, using robust and inexpensive enzymes like lipases, offer a green and highly efficient method for resolving racemic mixtures of β-amino esters or amides, providing access to both enantiomers with high enantiomeric excess (>98% ee). rsc.orgchiroblock.com
The table below summarizes key aspects of these stereoselective methods.
| Method | Catalyst/Reagent | Key Transformation | Advantages | Reference |
| Asymmetric Hydroamination | Copper Hydride (CuH) with Chiral Ligand | Hydroamination of α,β-unsaturated carbonyls | High enantioselectivity, control of regioselectivity | nih.gov |
| Organocatalytic Kinetic Resolution | Bifunctional double hydrogen bond donor-amine | Catalytic alcoholysis of racemic isoxazolidin-5-ones | Access to enantioenriched β-amino acids | wustl.edu |
| Enzymatic Resolution | Lipases | Selective acylation of one enantiomer of a racemic amine | High enantiomeric excess (>98%), environmentally friendly, scalable | rsc.orgchiroblock.com |
| Asymmetric Cyclocondensation | Chiral amidine-based catalyst (ABC) | Cyclocondensation to form α-fluoro-β-lactams | Access to highly enantioenriched β-lactam intermediates | wustl.edu |
Multi-Component Reaction Strategies for Propanamide Scaffold Construction
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com This approach offers significant advantages in terms of step- and atom-economy, reduction of waste, and the ability to rapidly generate libraries of structurally diverse molecules. rug.nl
For the construction of the β-amino propanamide scaffold of this compound, several MCRs are conceptually applicable. The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde (like 3-methylcyclohexanecarbaldehyde), an amine, a carboxylic acid, and an isocyanide. While the direct product is an α-acylamino amide, modifications of the Ugi reaction or post-condensation transformations can be designed to yield the desired β-amino amide structure.
Another relevant strategy is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. organic-chemistry.orgnih.gov A variation, the Petasis (or borono-Mannich) reaction, uses boronic acids as the nucleophilic component and is compatible with a wide range of functional groups. nih.gov These reactions can assemble the core C-C-N backbone of the target molecule efficiently. The Strecker synthesis of α-amino acids, the first reported MCR, also provides a foundation for developing MCRs for β-amino acid derivatives. tcichemicals.comnih.gov
| MCR Type | Reactants | Product Scaffold | Key Advantages | Reference |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High structural diversity, combinatorial library synthesis | tcichemicals.comorganic-chemistry.org |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound (enolate) | β-Amino Ketone/Aldehyde | C-C and C-N bond formation in one step | organic-chemistry.orgnih.gov |
| Petasis Reaction | Aldehyde, Amine, Vinyl/Aryl Boronic Acid | Allylic/Benzylic Amines | Mild conditions, functional group tolerance | nih.gov |
| Strecker Reaction | Aldehyde, Amine, Cyanide Source | α-Amino Nitrile | Foundational for amino acid synthesis | tcichemicals.comnih.gov |
Derivatization Techniques for the Amide Moiety
The primary amide group (-CONH₂) in this compound is a key functional handle that can be modified to produce a wide range of analogues with potentially different physicochemical properties. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to facilitate amide bond formation. evitachem.com
Derivatization can involve N-alkylation or N-acylation to generate secondary or tertiary amides. More complex modifications can also be achieved. For instance, methods exist for amino acid insertion into an amide bond, creating more complex peptidic structures while conserving chiral information. researchgate.net The amide carbonyl can also be targeted; for example, reaction with Lawesson's reagent can convert the amide to a thioamide.
Analytically, derivatization is used to enhance detection. Reagents can be used to introduce chromophores for UV detection or functionality that improves ionization for mass spectrometry. chromforum.org For example, tagging the amide or related carboxylate groups with a tertiary amine tail can increase proton affinity and hydrophobicity, leading to improved sensitivity in electrospray ionization mass spectrometry by over 75-fold in some cases. nih.gov
Functionalization of the Cyclohexyl Ring System
Introducing additional functional groups onto the 3-methylcyclohexyl ring can significantly alter the molecule's properties. This can be achieved either by starting with a pre-functionalized cyclohexane (B81311) derivative or by direct C-H functionalization of the saturated ring.
The functionalization of C-H bonds in saturated hydrocarbons is a challenging but powerful tool in modern synthesis. mdpi.com Palladium-catalyzed C(sp³)–H activation, directed by a coordinating group like a carboxylic acid, has emerged as a strategy for the site-selective arylation of cycloalkanes. nih.gov This allows for the introduction of aryl or heteroaryl groups at specific positions on the ring. Manganese-based catalysts have also been studied for the oxidation and halogenation of cyclohexane and methylcyclohexane, providing routes to introduce hydroxyl or chloro substituents. mdpi.comresearchgate.net These reactions can be influenced by temperature and the choice of oxidant, such as trichloroisocyanuric acid (TCCA), to yield products like chloromethylcyclohexanes. mdpi.comresearchgate.net
| Method | Catalyst/Reagent | Transformation | Key Feature | Reference |
| Directed C-H Arylation | Palladium(II) catalyst with specialized ligand | Arylation of γ-C(sp³)–H bond | Site-selectivity directed by a native functional group | nih.gov |
| Catalytic Oxidation/Halogenation | Manganese(III) complexes / TCCA | Chlorination of the cyclohexane ring | Direct functionalization of the saturated ring system | mdpi.comresearchgate.net |
Installation and Modification of the Amino Group
The primary amino group is a critical component of the target molecule. Its installation can be achieved through various classical and modern synthetic methods. Reductive amination of a corresponding β-keto amide is a common and effective strategy. Other approaches include the conjugate addition of an amine nucleophile to an α,β-unsaturated amide or the ring-opening of a β-lactam with a nucleophile. illinois.edumiamioh.edu
Once installed, the primary amino group can be readily modified. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used as a nucleophile in a variety of other bond-forming reactions. For analytical purposes, derivatization reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are used to modify primary amines for chromatographic analysis. researchgate.netnih.gov Radical-based methods have also gained attention for the synthesis and modification of amino acids, allowing for the introduction of a wide range of structural motifs under mild conditions. nih.gov
Catalytic Methods and Reaction Optimization in Propanamide Synthesis
Catalysis is central to the efficient synthesis of complex molecules. In the context of this compound, catalytic methods are crucial for stereocontrol, bond formation, and functional group manipulation. As discussed, transition metals like copper, rhodium, and palladium are instrumental in key steps such as asymmetric hydrogenation, C-H activation, and aminocarbonylation. nih.govnih.govillinois.edu
Biocatalysis offers a green and highly selective alternative. Enzymes such as lipases and transaminases can be used for kinetic resolutions and asymmetric aminations. rsc.orgchiroblock.com For example, penicillin G acylase (PGA) has been used on an industrial scale for the resolution of β-aminoesters. rsc.org
Reaction optimization is critical to maximizing yield and purity while minimizing costs and environmental impact. This involves systematically varying parameters such as catalyst loading, temperature, solvent, and reactant concentrations. Modern approaches like Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space and identify optimal conditions.
Novel Synthetic Pathways for Complex Propanamide Derivatives
The field of organic synthesis is constantly evolving, with new methodologies enabling the construction of increasingly complex molecules. researchgate.netsavemyexams.com For propanamide derivatives, novel pathways could involve photoredox catalysis, which uses light to enable unique chemical transformations, or flow chemistry, where reactions are performed in continuous-flow reactors, offering advantages in safety, scalability, and control.
Radical-mediated pathways provide new avenues for C-H functionalization and bond formation. For example, a multi-catalytic approach combining a chiral copper catalyst and a photocatalyst can achieve enantioselective radical C-H amination to form β-amino alcohols, which are precursors to β-amino amides. nih.gov This strategy overcomes challenges in regioselectivity and enantiocontrol inherent in radical reactions. nih.gov Similarly, dual Ni/photoredox catalysis has been used for the C(sp³)–C(sp³) coupling of amides to access β-amino boronates, demonstrating a novel way to activate the α-C–H bond of an amide. acs.org These cutting-edge methods open new possibilities for the synthesis of complex derivatives of this compound.
Comprehensive Spectroscopic and Advanced Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 3-Amino-3-(3-methylcyclohexyl)propanamide could be elucidated.
Proton (¹H) NMR Analysis for Hydrogen Environments
A ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. Integration of the signals would reveal the relative number of protons of each type, and the splitting patterns (multiplicity) would provide information about neighboring protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -NH₂ (amide) | 5.0 - 8.0 | Broad singlet | 2H |
| -NH₂ (amine) | 1.0 - 3.0 | Broad singlet | 2H |
| -CH(NH₂) | 2.5 - 3.5 | Multiplet | 1H |
| -CH₂-C=O | 2.0 - 2.5 | Multiplet | 2H |
| Cyclohexyl protons | 0.8 - 2.0 | Complex multiplets | 10H |
| -CH(cyclohexyl)- | 1.0 - 1.8 | Multiplet | 1H |
| -CH₃ | 0.8 - 1.0 | Doublet | 3H |
Note: This table is predictive and not based on experimental data.
Carbon (¹³C) NMR Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O (amide) | 170 - 180 |
| -CH(NH₂) | 50 - 60 |
| -CH₂-C=O | 40 - 50 |
| Cyclohexyl carbons | 20 - 45 |
| -CH₃ | 15 - 25 |
Note: This table is predictive and not based on experimental data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton-proton networks within the cyclohexyl ring and the propanamide chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for instance, connecting the propanamide chain to the 3-methylcyclohexyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a confirmation of the molecular formula (C₁₀H₂₀N₂O).
Analysis of Fragmentation Patterns for Structural Confirmation
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the amino group.
Amide bond cleavage: Fragmentation of the propanamide side chain.
Loss of small neutral molecules: Elimination of molecules such as ammonia (B1221849) (NH₃) or water (H₂O).
Cleavage of the cyclohexyl ring: Fragmentation of the carbocyclic ring structure.
Analysis of the masses of these fragments would provide further evidence to support the proposed structure of the compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds.
For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of both a primary amine (-NH2) and a primary amide (-CONH2) group results in characteristic N-H stretching vibrations in the region of 3400-3100 cm⁻¹. Typically, primary amines and amides exhibit two distinct bands in this area, corresponding to asymmetric and symmetric stretching modes. blogspot.comspectroscopyonline.comquora.com
The spectrum also features a very strong absorption band characteristic of the carbonyl (C=O) group in the primary amide, known as the Amide I band, which typically appears between 1680-1630 cm⁻¹. blogspot.com This is often accompanied by the Amide II band, a result of N-H bending vibrations, found between 1640-1550 cm⁻¹. blogspot.com Furthermore, strong, sharp peaks corresponding to the C-H stretching of the aliphatic methyl and cyclohexyl groups are observed in the 2950-2850 cm⁻¹ range. ucla.edulibretexts.orglibretexts.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3400 - 3300 | N-H Asymmetric Stretch | Primary Amine & Amide |
| 3300 - 3180 | N-H Symmetric Stretch | Primary Amine & Amide |
| 2950 - 2850 | C-H Stretch | Alkyl (Cyclohexyl, Methyl) |
| 1680 - 1630 | C=O Stretch (Amide I) | Primary Amide |
| 1640 - 1550 | N-H Bend (Amide II) | Primary Amide / Primary Amine |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a powerful suite of techniques used to separate, identify, and quantify the components of a mixture. For a compound like this compound, different chromatographic methods are employed to assess its purity and resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile compounds. Due to the polar nature of the amine and amide functional groups, a reversed-phase HPLC (RP-HPLC) method is often suitable, though hydrophilic interaction liquid chromatography (HILIC) can also be effective for retaining highly polar analytes. chromatographyonline.comquora.com
A typical RP-HPLC setup would utilize a C18 stationary phase with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. Detection via UV-Vis at a low wavelength (e.g., 205-220 nm) is common for molecules lacking a strong chromophore. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,430 | 0.31 | Impurity A |
| 2 | 8.56 | 4,950,120 | 99.58 | This compound |
| 3 | 10.23 | 5,600 | 0.11 | Impurity B |
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Direct analysis of this compound by GC is challenging due to its high polarity, low volatility, and potential for thermal degradation in the high-temperature injector port or column. nih.govsepscience.comresearchgate.net
Therefore, GC is not the primary method for purity analysis of the final compound but is invaluable for monitoring the presence of volatile starting materials or low-boiling-point impurities from the synthesis. For instance, it could be used to detect residual solvents or unreacted volatile precursors. Analysis of the compound itself would likely require derivatization (e.g., silylation) to increase its volatility and thermal stability. researchgate.net
| Retention Time (min) | Compound | Concentration (ppm) |
|---|---|---|
| 3.45 | Toluene (Solvent) | < 5 |
| 5.12 | Unidentified Volatile Impurity | Not Detected |
The structure of this compound contains two chiral centers, meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). Chiral chromatography is essential for separating these isomers and determining the enantiomeric excess (e.e.) of a sample. nih.govnih.gov This is typically accomplished using HPLC with a chiral stationary phase (CSP). researchgate.netchiralpedia.com
The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. chiralpedia.comsigmaaldrich.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. For a given diastereomer, the separation of its two enantiomers can be quantified.
| Stereoisomer | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|
| Enantiomer 1 | 12.48 | 1,985,600 | 99.2 |
| Enantiomer 2 | 15.91 | 16,010 | 0.8 |
| Calculated Enantiomeric Excess (e.e.) | 98.4% |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. accessengineeringlibrary.comazom.comvelp.com This data is crucial for validating the proposed empirical formula. For this compound, the molecular formula is C₁₀H₂₀N₂O.
The analysis is typically performed using a combustion analyzer, where the sample is burned in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. universallab.org These gases are then quantified to determine the elemental composition. The experimental results must align closely with the theoretical values calculated from the molecular formula, typically within a ±0.4% margin, to confirm the compound's identity and purity. wikipedia.org
| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |
|---|---|---|---|
| Carbon (C) | 65.17 | 65.09 | -0.08 |
| Hydrogen (H) | 10.94 | 10.99 | +0.05 |
| Nitrogen (N) | 15.20 | 15.23 | +0.03 |
| Oxygen (O) | 8.68 | *By difference | - |
Note: Oxygen content is often determined by difference.
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Trifluoroacetic acid |
| Toluene |
Chemical Reactivity and Mechanistic Transformations of the Propanamide Framework
Amide Bond Reactivity: Hydrolysis and Transamidation Studies
The amide bond is characterized by its significant resonance stabilization, which renders it relatively unreactive compared to other carbonyl derivatives. masterorganicchemistry.com Consequently, reactions such as hydrolysis typically require forceful conditions, such as heating in the presence of strong acids or bases. masterorganicchemistry.comlibretexts.org
Hydrolysis:
The hydrolysis of an amide bond breaks the C-N bond, yielding a carboxylic acid and an amine or their respective salts, depending on the pH of the reaction medium. byjus.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of the amine moiety (as an ammonium (B1175870) salt) leads to the formation of a carboxylic acid. libretexts.orglibretexts.org For 3-Amino-3-(3-methylcyclohexyl)propanamide, this reaction would yield 3-amino-3-(3-methylcyclohexyl)propanoic acid and an ammonium salt. chemguide.co.uk
Base-Catalyzed Hydrolysis : In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon. byjus.com This process is generally slower than acid-catalyzed hydrolysis because the amide is less electrophilic. The reaction produces a carboxylate salt and the free amine. libretexts.org
| Reaction | Conditions | Products |
| Acid Hydrolysis | Aqueous Acid (e.g., HCl), Heat | 3-amino-3-(3-methylcyclohexyl)propanoic acid, Ammonium salt |
| Base Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Salt of 3-amino-3-(3-methylcyclohexyl)propanoic acid, Ammonia (B1221849) |
Transamidation:
Transamidation is a process where an amide reacts with an amine, resulting in the exchange of the amine moiety. wikipedia.org These reactions are often challenging due to the stability of the starting amide and typically require catalysts, such as metal complexes or Lewis acids, to activate the amide bond. nih.govnih.gov Primary amides are generally more amenable to this transformation. wikipedia.org Various catalysts, including iron(III) salts and L-proline, have been shown to facilitate transamidation under specific conditions. organic-chemistry.org The reaction of this compound with a different amine (HNR'R'') would lead to a new amide, N,N-disubstituted-3-amino-3-(3-methylcyclohexyl)propanamide, and ammonia.
Reactions Involving the Primary Amine Group (e.g., acylation, alkylation)
The primary amine group in this compound is a nucleophilic center and can readily participate in a variety of chemical transformations.
Acylation:
Primary amines react with acylating agents like acid chlorides or acid anhydrides to form new amide bonds. openstax.orglibretexts.org This reaction is a nucleophilic acyl substitution. In the case of this compound, acylation of the primary amine would result in the formation of an N-acylated derivative. The reaction is typically rapid and can be carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the acidic byproduct (e.g., HCl). youtube.com Over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine. openstax.orglibretexts.org
Alkylation:
Alkylation of the primary amine can be achieved using alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. youtube.com However, controlling the extent of alkylation is often difficult, as the resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.com This can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts through overalkylation. wikipedia.orgmasterorganicchemistry.com To achieve mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the starting amine are often employed. Ruthenium-catalyzed N-alkylation using alcohols has also been developed as an atom-economic alternative. nih.gov
| Reaction | Reagent | Product Type |
| Acylation | Acid Chloride (R-COCl) | N-Acyl derivative |
| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl derivative |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl derivative (potential for overalkylation) |
Functionalization and Derivatization of the Methylcyclohexyl Moiety
The methylcyclohexyl ring is a saturated hydrocarbon moiety and is generally unreactive. Functionalization of such C-H bonds typically requires harsh conditions or specialized catalytic systems. mdpi.com
Modern synthetic methods have enabled the catalytic oxidation and halogenation of alkanes like cyclohexane (B81311) and methylcyclohexane. mdpi.comresearchgate.net For instance, manganese(III) complexes have been studied as catalysts for the oxidation of these rings in the presence of oxidants like hydrogen peroxide or trichloroisocyanuric acid (TCCA). mdpi.com Such reactions could potentially introduce hydroxyl or chloro groups onto the methylcyclohexyl ring of the molecule. The position of functionalization would be influenced by the directing effects of the existing substituent and the relative reactivity of the different C-H bonds on the ring.
Investigation of Reaction Mechanisms and Intermediates
Understanding the mechanisms of the key reactions provides insight into the formation of products and potential byproducts.
Amide Hydrolysis Mechanism : The acid-catalyzed mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfers facilitates the departure of the amine as a good leaving group (NH₃), which is then protonated to form an ammonium ion. masterorganicchemistry.com
Transamidation Mechanism : Catalyzed transamidation often involves the activation of the amide. For example, with some metal catalysts, the reaction may proceed through a catalytic cycle where the incoming amine displaces the original amine from the activated amide-catalyst complex. nih.gov
Amine Acylation Mechanism : This is a classic nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride) to yield the final N-acylated product. libretexts.org
Amine Alkylation Mechanism : This reaction follows an SN2 pathway, where the amine nucleophile attacks the carbon atom bearing the halide, displacing it in a single concerted step. youtube.com The reaction is followed by a rapid acid-base reaction where another molecule of the amine deprotonates the newly formed ammonium salt to generate the neutral alkylated amine product. masterorganicchemistry.com
Structure Activity Relationship Sar Studies of Substituted Propanamides
Impact of Structural Modifications on the Cyclohexyl Ring on Activity
The cyclohexyl ring in 3-Amino-3-(3-methylcyclohexyl)propanamide serves as a crucial hydrophobic moiety, which is a common feature in many anticonvulsant drugs. The size, conformation, and substitution pattern of this ring can significantly impact the compound's interaction with its biological target.
Research on related cyclohexanone (B45756) derivatives has shown that the nature and position of alkyl substituents on the cyclohexyl ring are critical determinants of activity. nih.gov Small alkyl groups, such as the methyl group in this compound, particularly at the 2- or 3-positions, are often associated with anticonvulsant properties. nih.gov Conversely, the introduction of larger alkyl substituents on the cyclohexyl ring tends to diminish or abolish anticonvulsant activity, and in some cases, can even lead to convulsant effects. nih.gov This suggests that the size of the substituent is a key factor, with bulkier groups potentially causing steric hindrance at the receptor binding site.
The position of the methyl group is also a significant factor. While the specific SAR for the 3-methyl position in this compound is not extensively detailed in publicly available literature, studies on analogous compounds indicate that positional isomerism on the cyclohexyl ring can lead to variations in potency and efficacy. For instance, in a series of N-(alkyl/substituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas, the cyclohexylamino moiety was a key feature, and modifications elsewhere in the molecule significantly altered anticonvulsant activity. nih.gov
Below is a table summarizing the general impact of cyclohexyl ring modifications on the activity of related anticonvulsant compounds.
| Modification on Cyclohexyl Ring | General Impact on Anticonvulsant Activity | Rationale |
|---|---|---|
| Unsubstituted | Baseline Activity | Provides essential hydrophobicity. |
| Small Alkyl Substituents (e.g., Methyl at C2 or C3) | Often Maintained or Increased | May enhance binding affinity without causing steric clash. nih.gov |
| Large Alkyl Substituents (e.g., Propyl, t-Butyl) | Decreased or Abolished (Potential for Convulsant Activity) | Likely due to steric hindrance at the binding site. nih.gov |
| Polar Substituents (e.g., Hydroxyl) | Variable | Can alter solubility and hydrogen bonding potential, with outcomes dependent on the specific target interaction. |
Influence of Substituents on the Propanamide Backbone
The propanamide backbone is a central structural feature that connects the hydrophobic cyclohexyl ring and the polar amino group. Modifications to this backbone can influence the compound's conformation, polarity, and metabolic stability.
In related α-aminoamide anticonvulsants, such as safinamide, the α-substituted amide group has been identified as a key pharmacophore. tdl.org Alterations at the α-carbon of the propanamide chain can significantly affect activity. For example, in a series of 2-[(arylalky)amino]alkanamide derivatives, the introduction of a methyl group at the α-position led to a promising anticonvulsant candidate. nih.gov This suggests that small alkyl substitutions on the propanamide backbone of this compound could be a viable strategy for modulating its activity.
Furthermore, the length of the carbon chain in the propanamide moiety is critical. Extending or shortening the chain could alter the spatial relationship between the cyclohexyl ring and the amine group, potentially disrupting the optimal binding conformation. Hybrid compounds that merge structural motifs of functionalized amino acids and α-aminoamides have demonstrated that the specific arrangement and nature of the amide backbone are pivotal for potent anticonvulsant effects. nih.gov
The following table outlines the potential influence of modifications to the propanamide backbone based on SAR studies of analogous compounds.
| Modification on Propanamide Backbone | Potential Impact on Anticonvulsant Activity | Rationale |
|---|---|---|
| α-Carbon Substitution (e.g., Methyl) | May Enhance Activity | Can improve metabolic stability and/or binding interactions. nih.gov |
| β-Carbon Substitution | Likely to Decrease Activity | Could introduce steric hindrance and alter the conformation. |
| Chain Extension or Contraction | Generally Detrimental | Alters the distance between key pharmacophoric features. |
| N-Alkylation of the Amide | Variable | Depends on the size of the alkyl group and the specific target interactions. |
Role of the Amine Group Configuration and Substitution Patterns
The primary amine group in this compound is a key polar feature that can participate in hydrogen bonding and ionic interactions with the biological target. Its basicity and substitution pattern are critical for activity.
In many anticonvulsant agents, a hydrogen-bonding domain is an essential component of the pharmacophore. researchgate.net The primary amine, along with the amide group, can fulfill this role. Substitution on the nitrogen atom can have a profound impact on activity. For instance, N-alkylation could alter the compound's basicity and steric profile. In some series of anticonvulsants, N-benzylation has been shown to be a favorable modification. nih.gov
The stereochemistry at the chiral center where the amine group is attached is also expected to be crucial for activity. Enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. While specific data for this compound is limited, it is a common observation in medicinal chemistry that one enantiomer is significantly more active than the other.
Comparative Analysis with Other Amide-Containing Compound Classes
The propanamide structure is part of a broader class of amide-containing compounds with anticonvulsant properties. A comparative analysis can provide insights into the unique features of this compound.
Cyclic Imides (Succinimides and Phthalimides): These compounds, like ethosuximide, are established antiepileptic drugs. They feature a cyclic amide structure which is believed to be a key part of their pharmacophore. dergipark.org.tr Compared to these, the acyclic amide of the propanamide offers greater conformational flexibility.
Alaninamide Derivatives: Compounds like (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide have shown potent anticonvulsant activity. nih.govnih.gov These share the propanamide backbone but differ in the nature of the hydrophobic group (benzyl vs. cyclohexyl). This highlights the importance of the hydrophobic group in modulating activity.
Thiourea (B124793) Derivatives: N-(alkyl/substituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas have also been investigated as anticonvulsants. nih.gov The replacement of the amide oxygen with sulfur in the thiourea moiety alters the electronic properties and hydrogen bonding capacity of the molecule.
Elucidation of Pharmacophore Features and Molecular Determinants of Activity
Based on the SAR of this compound and related anticonvulsants, a general pharmacophore model can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity.
The key pharmacophoric features for this class of compounds are believed to include:
A Hydrophobic Moiety: The 3-methylcyclohexyl group serves as a bulky, hydrophobic anchor that likely interacts with a non-polar pocket in the target protein. researchgate.net
A Hydrogen Bond Donor/Acceptor Domain: The primary amine and the amide group provide crucial hydrogen bonding capabilities, which are essential for anchoring the molecule to the active site of the receptor. researchgate.net The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the amine and amide N-H groups can act as hydrogen bond donors.
A Specific Spatial Arrangement: The relative orientation of the hydrophobic cyclohexyl ring and the polar amine and amide groups, dictated by the propanamide linker, is critical for optimal binding.
Molecular modeling and computational studies on similar anticonvulsant structures often support a pharmacophore model that includes a hydrophobic unit, an electron donor group, and a hydrogen bonding domain. researchgate.net The 3-methylcyclohexyl group fits the profile of the hydrophobic unit, while the amide and amine functionalities provide the necessary hydrogen bonding and electron-donating properties. The precise spatial arrangement of these features is a key determinant of the anticonvulsant activity of this compound and its analogs.
Computational Chemistry and Molecular Modeling of 3 Amino 3 3 Methylcyclohexyl Propanamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for predicting the binding mode and affinity of a ligand, such as 3-Amino-3-(3-methylcyclohexyl)propanamide, with a biological target, typically a protein receptor. The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring algorithm to evaluate the best binding poses based on factors like intermolecular forces and geometric complementarity. ekb.eg
The primary outputs of a docking simulation are the binding affinity, often expressed in kcal/mol, and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts. nih.gov For this compound, docking studies would identify key amino acid residues within a target's active site that are critical for binding. This information is invaluable for understanding its mechanism of action and for guiding the design of more potent derivatives.
Table 1: Hypothetical Molecular Docking Results for this compound
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Receptor A | -8.5 | Asp112, Tyr308 | Hydrogen Bond, π-Alkyl |
| Receptor B | -7.2 | Val85, Leu204 | Hydrophobic |
| Receptor C | -6.9 | Ser120, Gln124 | Hydrogen Bond |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.
A key application is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, polarizability, and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Table 2: Illustrative Quantum Chemical Properties of this compound
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |
| ELUMO | 1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability |
| Dipole Moment | 3.4 Debye | Measure of molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a molecule or a protein-ligand complex over time. nih.gov By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in a biological environment, such as in aqueous solution or when bound to a receptor.
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the system, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the molecule. For a protein-ligand complex, MD simulations can validate the stability of the binding pose predicted by molecular docking and provide insights into the energetic contributions of different interactions.
Table 3: Example Molecular Dynamics Simulation Analysis of a Ligand-Receptor Complex
| Analysis Metric | Simulation Time | Result | Interpretation |
|---|---|---|---|
| Ligand RMSD | 100 ns | < 1.5 Å | The ligand maintains a stable binding pose. |
| Protein Backbone RMSD | 100 ns | < 2.0 Å | The overall protein structure is stable. |
| Interaction Energy | 100 ns | -45 kcal/mol | Strong and stable binding interaction. |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. To develop a QSAR model for analogues of this compound, a dataset of structurally related molecules with known activities against a specific target would be required.
The process involves calculating a wide range of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound. Statistical methods, from multiple linear regression to machine learning algorithms, are then used to create an equation that predicts biological activity based on these descriptors. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Table 4: Sample Data for a QSAR Model of Hypothetical Analogues
| Compound ID | LogP | Molecular Weight | Polar Surface Area (Ų) | Experimental Activity (pIC₅₀) |
|---|---|---|---|---|
| Analogue-1 | 2.1 | 184.28 | 69.3 | 6.5 |
| Analogue-2 | 2.5 | 198.31 | 69.3 | 7.1 |
| Analogue-3 | 1.8 | 202.26 | 88.5 | 6.8 |
| Analogue-4 | 2.9 | 212.33 | 69.3 | 7.5 |
Homology Modeling and Characterization of Putative Binding Sites
When the experimental 3D structure of a biological target is unavailable, homology modeling (or comparative modeling) can be used to construct a theoretical model. nih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. proteopedia.org The process involves identifying a suitable template structure with a known experimental conformation and a high degree of sequence identity to the target protein. researchgate.netnih.gov
The target's amino acid sequence is aligned with the template sequence, and a 3D model is built based on the template's backbone coordinates. researchgate.net The quality of the resulting model is then rigorously evaluated using tools like Ramachandran plots and other validation metrics. nih.gov Once a reliable model of the target protein is generated, its surface can be analyzed to identify and characterize putative binding pockets. These predicted pockets serve as the target sites for subsequent molecular docking studies with this compound to investigate potential interactions. biointerfaceresearch.com
Table 5: General Workflow for Homology Modeling and Binding Site Analysis
| Step | Description | Common Tools/Methods |
|---|---|---|
| 1. Template Search | Identify known protein structures with sequence similarity to the target. | BLAST, SWISS-MODEL |
| 2. Sequence Alignment | Align the target sequence with the template sequence. | ClustalW, T-Coffee |
| 3. Model Building | Generate the 3D coordinates for the target protein. | Modeller, SWISS-MODEL |
| 4. Model Validation | Assess the stereochemical quality of the generated model. | PROCHECK, Verify3D, Ramachandran Plot |
| 5. Binding Site Prediction | Identify potential ligand-binding pockets on the model's surface. | CASTp, DoSite, PocketFinder |
In Vitro Biological Evaluation and Mechanistic Studies of 3 Amino 3 3 Methylcyclohexyl Propanamide Derivatives
Enzyme Inhibition Assays and Mechanistic Characterization
No studies detailing the inhibitory effects of 3-Amino-3-(3-methylcyclohexyl)propanamide or its derivatives on specific enzymes were identified. Consequently, there is no data available on inhibition constants (e.g., IC₅₀, Kᵢ), mechanisms of inhibition (e.g., competitive, non-competitive), or the characterization of enzyme-inhibitor interactions for this compound.
Receptor Binding Studies and Affinities
There is no available research on the binding affinity of this compound or its derivatives to any biological receptors. Therefore, data regarding dissociation constants (Kd), inhibition constants (Kᵢ), or receptor occupancy for this compound are absent from the scientific literature. While studies exist for structurally related compounds containing a methylcyclohexyl moiety, such as 1-(1-phenyl-3-methylcyclohexyl)piperidines which have been evaluated for their affinity to the PCP receptor, these findings cannot be extrapolated to the compound due to significant structural differences. nih.gov
Cell-Based Assays for Cellular Pathway Modulation (e.g., cell growth inhibition, apoptosis induction)
No published cell-based assays investigating the effects of this compound or its derivatives on cellular pathways were found. As a result, there is no information regarding its potential to inhibit cell growth, induce apoptosis, or modulate other cellular processes in various cell lines. For context, other distinct amino propanamide derivatives have been investigated for such properties, but these are not directly related to the specified compound.
Mechanistic Investigations of Biological Effects (e.g., signaling pathways, protein degradation)
Due to the lack of primary biological activity data, there have been no subsequent mechanistic investigations into how this compound might exert biological effects. Research on signaling pathways, protein degradation, or other molecular mechanisms of action is not available.
In Vitro Studies on Specific Biological Targets (e.g., androgen receptors, TRPV1 channels, Cyp51)
No studies have been published that specifically test the activity of this compound or its derivatives against common biological targets such as androgen receptors, TRPV1 channels, or the enzyme Cyp51. While propanamide derivatives have been explored as selective androgen receptor degraders, these studies focus on structurally complex molecules that are not direct derivatives of the compound . shachemlin.com
Assessment of Antimicrobial, Anti-inflammatory, and Other In Vitro Activities
There is no available data on the in vitro antimicrobial or anti-inflammatory properties of this compound. Broader research into other amino acid and propanamide derivatives has shown potential for such activities, but these findings are not specific to this compound.
Future Research Directions and Translational Perspectives in Propanamide Chemistry
Development of Novel and Efficient Synthetic Routes for Analogues
The synthesis of libraries of analogues is fundamental to establishing robust structure-activity relationships (SAR). For a compound like 3-Amino-3-(3-methylcyclohexyl)propanamide , future research will necessitate the development of novel and efficient synthetic routes that allow for the systematic modification of its core structure. Key areas of focus will include stereoselective synthesis and the introduction of diverse functional groups.
Modern synthetic methodologies offer a significant advantage over classical approaches. For instance, multicomponent reactions (MCRs) present a highly efficient strategy for generating molecular diversity from simple starting materials in a single step. The application of MCRs could facilitate the rapid assembly of a wide range of substituted β-amino propanamides. Furthermore, transition-metal catalysis, particularly using nickel and palladium, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. Nickel-catalyzed hydroamidation of alkenes and palladium-catalyzed aminocarbonylation of alkenes are powerful techniques that could be adapted for the synthesis of propanamide analogues with varied substitution patterns.
Given the chiral nature of This compound , stereoselective synthesis will be paramount. The development of synthetic routes that provide precise control over the stereochemistry at the C3 position is crucial, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles. The use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions will be instrumental in accessing enantiomerically pure analogues.
Below is a table summarizing potential modern synthetic strategies for the generation of This compound analogues:
| Synthetic Strategy | Description | Potential Advantages for Analogue Synthesis |
| Multicomponent Reactions (MCRs) | Reactions in which three or more reactants combine in a single operation to form a product that contains essential parts of all the starting materials. | High efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. |
| Nickel-Catalyzed Hydroamidation | The addition of an amide N-H bond across a carbon-carbon double bond, catalyzed by a nickel complex. | Enables the use of readily available alkenes as starting materials and can provide high regioselectivity. |
| Palladium-Catalyzed Aminocarbonylation | A reaction that incorporates carbon monoxide and an amine into an organic molecule, catalyzed by a palladium complex. | Allows for the direct synthesis of amides from various precursors, offering a versatile route to propanamide derivatives. |
| Asymmetric Synthesis | The synthesis of a chiral compound in which one enantiomer is formed in excess. | Crucial for obtaining enantiomerically pure analogues to investigate stereospecific biological activities. |
| Synthesis from Aziridines | The ring-opening of activated aziridines with suitable nucleophiles to generate β-amino acid derivatives. | Provides a convergent approach to β-amino amides with control over stereochemistry. |
Exploration of New Biological Targets and Therapeutic Modalities at the Pre-clinical Stage
The propanamide scaffold is present in a variety of compounds with demonstrated preclinical activity across multiple therapeutic areas. Future research on analogues of This compound should therefore explore a wide range of potential biological targets.
One promising area of investigation is oncology. Certain propanamide derivatives have been identified as selective androgen receptor degraders (SARDs), which are of significant interest for the treatment of prostate cancer. The structural features of This compound could serve as a starting point for the design of novel SARDs. Additionally, propanamide-containing molecules have shown antiproliferative effects through mechanisms that may involve the inhibition of enzymes such as histone deacetylase 6 (HDAC6). The exploration of analogues for their anticancer activity, potentially through the modulation of epigenetic targets or other signaling pathways, is a worthy endeavor. Ceramide analogues containing a propanamide linkage have also been investigated for their ability to overcome chemoresistance in cancer cells, suggesting another potential therapeutic modality.
Inflammation and infectious diseases represent another key area. Propanamide-sulfonamide conjugates have been explored as dual inhibitors of cyclooxygenase-2 (COX-2) and urease. This dual-inhibition strategy could be effective in treating inflammatory conditions and infections caused by urease-producing bacteria like Helicobacter pylori. Analogues of This compound could be designed to target these or other enzymes involved in inflammatory and infectious processes.
The following table outlines potential preclinical biological targets and therapeutic modalities for analogues of This compound :
| Therapeutic Area | Potential Biological Target(s) | Therapeutic Modality |
| Oncology | Androgen Receptor | Selective Androgen Receptor Degraders (SARDs) |
| Histone Deacetylase 6 (HDAC6) | Enzyme Inhibition | |
| Sphingolipid Metabolism | Ceramide Analogues for Chemoresistance | |
| Inflammation | Cyclooxygenase-2 (COX-2) | Dual Enzyme Inhibition |
| Infectious Diseases | Urease | Dual Enzyme Inhibition |
Application of Advanced Computational Approaches for Rational Design
The rational design of novel analogues of This compound can be significantly accelerated through the application of advanced computational methods. These in silico techniques can provide valuable insights into the potential interactions of designed molecules with biological targets, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Molecular docking is a powerful tool for predicting the binding orientation and affinity of a small molecule to the active site of a target protein. For instance, if a biological target for This compound analogues is identified, molecular docking studies can be employed to design modifications to the 3-methylcyclohexyl group or the propanamide backbone that enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational approach. By correlating the structural features of a series of propanamide analogues with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electrostatic requirements for optimal biological activity.
The table below summarizes key computational approaches and their applications in the rational design of propanamide analogues:
| Computational Approach | Description | Application in Propanamide Analogue Design |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | To guide the design of analogues with improved binding affinity and selectivity for a specific biological target. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To assess the stability of ligand-receptor complexes and to understand the dynamic aspects of binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the structural properties of compounds with their biological activities. | To predict the biological activity of novel analogues and to guide the optimization of lead compounds. |
Integration of High-Throughput Screening with Advanced SAR Methodologies
The discovery of novel bioactive propanamide derivatives can be greatly facilitated by the integration of high-throughput screening (HTS) with advanced structure-activity relationship (SAR) methodologies. HTS allows for the rapid screening of large libraries of compounds against a specific biological target or in a phenotypic assay, enabling the identification of initial "hit" compounds.
Once hits are identified from a library of This compound analogues, a systematic SAR exploration is crucial to transform these initial hits into potent and selective lead compounds. This involves the synthesis of a focused library of analogues around the hit structure, systematically modifying different parts of the molecule to understand how these changes affect biological activity.
The integration of HTS and SAR is an iterative process. The data from initial HTS campaigns informs the design of the first round of SAR studies. The results of these SAR studies, in turn, guide the design of more refined and targeted libraries for subsequent rounds of screening. This iterative cycle of screening and optimization is a powerful strategy for accelerating the drug discovery process. Furthermore, the seamless integration of HTS with computational chemistry and automated synthesis can create a highly efficient platform for the discovery and optimization of novel propanamide-based therapeutic agents.
The following table illustrates the workflow of integrating HTS with SAR for the discovery of bioactive propanamide analogues:
| Step | Description | Key Activities |
| 1. HTS Campaign | Rapid screening of a diverse library of propanamide analogues. | Assay development, library screening, hit identification. |
| 2. Hit Validation | Confirmation of the activity of the initial hits. | Re-testing, dose-response analysis, initial assessment of selectivity. |
| 3. Initial SAR | Synthesis and testing of a focused library of analogues around the validated hit. | Identification of key structural features required for activity. |
| 4. Iterative Optimization | Design and synthesis of further generations of analogues based on SAR data. | Improvement of potency, selectivity, and drug-like properties. |
| 5. Lead Candidate Selection | Identification of a preclinical candidate with a promising overall profile. | In-depth biological characterization and preclinical evaluation. |
Design of Next-Generation Propanamide-Based Chemical Probes and Tools
To further elucidate the biological mechanisms of action of This compound and its analogues, the design and synthesis of next-generation chemical probes and tools will be essential. Chemical probes are molecules that are designed to interact with a specific biological target and can be used to study its function in a cellular or in vivo context.
One important class of chemical probes are activity-based probes (ABPs). ABPs are designed to covalently label the active site of a specific enzyme or class of enzymes, allowing for their detection and quantification. If an analogue of This compound is found to be an enzyme inhibitor, an ABP could be designed by incorporating a reactive "warhead" that forms a covalent bond with the target enzyme.
Another powerful approach is the use of photoaffinity labeling. A photoaffinity probe is a molecule that contains a photolabile group. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, including the target protein. This allows for the identification of the direct binding partners of the propanamide analogue.
The incorporation of "clickable" functional groups, such as alkynes or azides, into the propanamide scaffold would also be highly valuable. These groups allow for the facile attachment of reporter tags, such as fluorophores or biotin, via click chemistry. This enables a wide range of applications, including fluorescence microscopy to visualize the subcellular localization of the compound and affinity purification to identify its binding partners.
The table below outlines different types of chemical probes that could be developed from the This compound scaffold:
| Type of Chemical Probe | Description | Application |
| Activity-Based Probe (ABP) | A probe that covalently labels the active site of an enzyme. | To identify and quantify the activity of a target enzyme. |
| Photoaffinity Probe | A probe containing a photolabile group that forms a covalent bond with its target upon UV irradiation. | To identify the direct binding partners of the propanamide analogue. |
| Clickable Probe | A probe containing a bioorthogonal functional group (e.g., alkyne or azide) for the attachment of reporter tags. | To enable a wide range of downstream applications, including fluorescence imaging and affinity purification. |
Q & A
Q. What are common synthetic routes for preparing 3-amino-3-(3-methylcyclohexyl)propanamide, and what experimental conditions are critical for optimizing yield?
- Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclohexylmethyl derivatives can be synthesized via Grignard reactions (e.g., using 3-methylcyclohexylmagnesium bromide) followed by amidation . Key parameters include:
- Temperature control (e.g., −78°C for Grignard reactions to avoid side products).
- Catalysts : CuCl may enhance reaction efficiency in THF/Et2O .
- Purification : Column chromatography with gradients (e.g., 0–10% MeOH in CH2Cl2) to isolate the amide product.
Yield Optimization Table :
| Step | Reagents/Conditions | Yield Range | By-Products |
|---|---|---|---|
| Grignard Addition | 3-MeC6H11MgBr, Et2O | 65–75% | Unreacted ketone |
| Reductive Amination | NaBH(OAc)3, MeOH | 60–74% | Over-reduced amines |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions. For example, δ 3.83 ppm (s, 2H) corresponds to methylene protons adjacent to the amide .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 240.1621 for C11H21N2O) .
- X-ray Crystallography : Resolves stereochemistry, though crystallization may require slow evaporation in EtOAc/hexane .
Advanced Research Questions
Q. How do steric effects from the 3-methylcyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The bulky cyclohexyl group imposes steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents (e.g., DMF). Kinetic studies using <sup>19</sup>F NMR or stopped-flow techniques can quantify reaction rates . Example Data :
| Solvent | Reaction Rate (k, s<sup>−1</sup>) | Mechanism Dominance |
|---|---|---|
| DMF | 1.2 × 10<sup>−4</sup> | SN1 |
| THF | 3.5 × 10<sup>−6</sup> | SN2 |
Q. What statistical approaches are recommended for resolving contradictions in biological activity data (e.g., enzyme inhibition assays)?
- Methodological Answer: Use ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare mean enzyme inhibition across experimental groups. For unequal variances (F-test p < 0.05), apply Welch’s t-test . Case Study :
- Substrates: 3-Amino-N-(3-fluorophenyl)propanamide vs. 3-Amino-N-phenylpropanamide.
- Result: F-value = 7.8 (> F-critical = 2.8), confirming unequal variance. Welch’s t-test showed p = 0.003, indicating significant activity differences .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Key Parameters :
- Binding Energy : ≤ −6.5 kcal/mol suggests high affinity (e.g., for lysine-specific demethylase 1) .
- Hydrogen Bonding : Methylcyclohexyl’s hydrophobic interactions vs. amide’s polar contacts.
Example Output :
| Target Protein | Predicted ΔG (kcal/mol) | Hydrogen Bonds |
|---|---|---|
| LSD1 | −7.2 | 3 (Asn535, Tyr540) |
| CYP450 | −5.8 | 1 (Thr309) |
Safety and Handling
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
